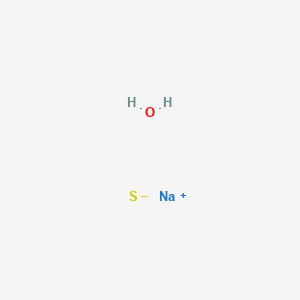

Sodium;sulfide;hydrate

Description

BenchChem offers high-quality Sodium;sulfide;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium;sulfide;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H2NaOS- |

|---|---|

Molecular Weight |

73.07 g/mol |

IUPAC Name |

sodium;sulfide;hydrate |

InChI |

InChI=1S/Na.H2O.S/h;1H2;/q+1;;-2 |

InChI Key |

WOBXLWSBTZGEAE-UHFFFAOYSA-N |

Canonical SMILES |

O.[Na+].[S-2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrates of Sodium Sulfide

This guide provides a comprehensive overview of the different hydrates of sodium sulfide (Na₂S), tailored for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties, phase transitions, and practical considerations for handling these compounds in a laboratory setting.

Introduction: The Significance of Sodium Sulfide and Its Hydration

Sodium sulfide is an inorganic compound with the formula Na₂S. In its anhydrous form, it is a colorless, crystalline solid.[1] However, it is most commonly encountered in its hydrated forms, where water molecules are incorporated into the crystal lattice. These hydrates are not mere mixtures; they are distinct chemical entities with unique structures and properties. The degree of hydration significantly impacts the compound's stability, solubility, and reactivity, making a thorough understanding of these forms crucial for its application in research and development.

In laboratory and industrial settings, sodium sulfide and its hydrates serve as versatile reagents. They are used as reducing agents, in the synthesis of sulfur-containing organic compounds, and as a source of the sulfide ion.[2][3] Notably, sodium sulfide is also utilized as a source of hydrogen sulfide (H₂S), a gaseous signaling molecule with significant biological roles, making it a compound of interest in drug development and physiological studies.[4][5]

The Known Hydrates of Sodium Sulfide: A Comparative Analysis

While several hydrates of sodium sulfide have been reported, the most well-characterized and commercially available are the nonahydrate and the pentahydrate. The existence of other hydrates, such as a dihydrate and hemihydrate, has been suggested in the context of thermochemical storage research, but they are less commonly isolated.[6][7]

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

The nonahydrate is the most common form of hydrated sodium sulfide.[1] It typically appears as colorless to yellowish-white, deliquescent crystals.[4][8] The yellow discoloration often observed in technical-grade samples is due to the presence of polysulfides.[1][9]

The crystal structure of the nonahydrate features sulfide ions (S²⁻) hydrogen-bonded to a significant number of water molecules.[1] This extensive hydration contributes to its high solubility in water.[4][10] Aqueous solutions of sodium sulfide nonahydrate are strongly alkaline due to the hydrolysis of the sulfide ion.[1][10]

Sodium Sulfide Pentahydrate (Na₂S·5H₂O)

The pentahydrate is another stable hydrate of sodium sulfide. It presents as colorless, flat, shiny prismatic crystals.[8] The crystal structure of the pentahydrate consists of sulfide ions coordinated to sodium ions and surrounded by a network of hydrogen bonds from the water molecules.[1] Similar to the nonahydrate, its aqueous solutions are strongly alkaline.[11]

Comparative Properties

The physical properties of the anhydrous sodium sulfide and its primary hydrates are summarized in the table below for easy comparison.

| Property | Anhydrous (Na₂S) | Pentahydrate (Na₂S·5H₂O) | Nonahydrate (Na₂S·9H₂O) |

| Molar Mass | 78.0452 g/mol [1] | 168.12 g/mol [12][13][14] | 240.18 g/mol [1] |

| Appearance | Colorless solid[1] | Colorless orthorhombic crystals[11] | Colorless to yellowish-white crystals[1][4] |

| Density | 1.856 g/cm³[1] | 1.58 g/cm³[1][11][15] | 1.43 g/cm³[1][4][15] |

| Melting Point | 1,176 °C[1] | ~100-120 °C (decomposes)[11][12][15] | ~50 °C (decomposes)[1][4][10][15] |

| Solubility in Water | 18.6 g/100 mL at 20 °C (hydrolyzes)[1] | Very soluble[11][12] | Very soluble[4][10] |

Phase Transitions and Stability

The different hydrates of sodium sulfide are interconvertible depending on the temperature and water vapor pressure. Understanding these phase transitions is critical for the proper storage and application of these compounds.

A phase diagram for the sodium sulfide-water system illustrates the stability regions for the different hydrates.[16] The nonahydrate is the stable form at lower temperatures. As the temperature increases, it will lose water to form the pentahydrate. At approximately 49°C, the nonahydrate can incongruently melt, forming the pentahydrate and a saturated solution.[6] The pentahydrate is stable at higher temperatures than the nonahydrate, but will also lose water upon further heating, eventually leading to the anhydrous form. The pentahydrate can partially dissolve and form a solution at around 83°C.[6]

The relationship between the common hydrates can be visualized as follows:

Sources

- 1. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Sodium Sulfide | Na2S | CID 14804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium sulfide nonahydrate | 1313-84-4 [chemicalbook.com]

- 5. thomassci.com [thomassci.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 27610-45-3: Sodium sulfide hydrate | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. youtube.com [youtube.com]

- 10. chembk.com [chembk.com]

- 11. lookchem.com [lookchem.com]

- 12. echemi.com [echemi.com]

- 13. Sodium sulfide pentahydrate | H10Na2O5S | CID 20129742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Sodium Sulfide Pentahydrate, Na 2 S-5H 2 O [matweb.com]

- 15. Sodium Sulfide Properties Uncovered: A Detailed Guide [jamgroupco.com]

- 16. researchgate.net [researchgate.net]

Introduction: The Versatility of Sodium Sulfide Hydrates

An In-Depth Technical Guide to the Thermochemical Properties of Sodium Sulfide Hydrates

This guide provides a comprehensive overview of the thermochemical data, thermal behavior, and experimental characterization of sodium sulfide (Na₂S) and its various hydrates. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with practical, field-proven insights into the handling and application of these compounds.

Sodium sulfide and its hydrates are compounds of significant scientific and industrial interest. Their ability to undergo reversible hydration and dehydration reactions makes them prime candidates for thermochemical energy storage systems. For researchers in the life sciences, sodium sulfide serves as a simple, inorganic precursor for generating hydrogen sulfide (H₂S), a critical gaseous signaling molecule with profound physiological effects. Understanding the thermochemical properties of these hydrates is paramount for controlling their behavior in any application, from designing a thermal battery to ensuring controlled H₂S release in a biological experiment. This guide delves into the core data, experimental causality, and practical considerations essential for leveraging these materials effectively and safely.

Chapter 1: Physicochemical Properties of Sodium Sulfide and Its Hydrates

Sodium sulfide can incorporate varying numbers of water molecules into its crystal lattice to form a series of distinct hydrates. The level of hydration significantly influences the compound's physical properties. The most common hydrates include the nonahydrate and pentahydrate.[1] Technical grades often appear yellowish or brick-red due to the presence of polysulfide impurities.[2]

Table 1: General Properties of Sodium Sulfide Hydrates

| Property | Anhydrous (Na₂S) | Pentahydrate (Na₂S·5H₂O) | Nonahydrate (Na₂S·9H₂O) |

|---|---|---|---|

| Molar Mass | 78.05 g/mol [3] | 168.12 g/mol [4] | 240.18 g/mol [1] |

| Appearance | Yellow to red solid[3] | Colorless crystals[4] | Colorless, hygroscopic solid[1] |

| Density | 1.856 g/cm³[1] | 1.58 g/cm³[1] | 1.43 g/cm³[1] |

| Melting Point | 1,176 °C[1] | 100 °C (decomposes)[2] | 50 °C (decomposes)[2] |

| Solubility in Water | Soluble, hydrolyzes[1] | Very Soluble[4] | Soluble[1] |

Chapter 2: Core Thermochemical Data

The energy changes associated with the formation and reaction of sodium sulfide hydrates are fundamental to their application. The enthalpy of formation (ΔHf°) represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Table 2: Standard Enthalpy of Formation for Sodium Sulfide Species

| Compound | Formula | State | ΔHf° (kJ/mol) at 298.15 K |

|---|---|---|---|

| Sodium Sulfide | Na₂S | solid | -366.1[5] |

| Sodium Sulfide Dihydrate | Na₂S·2H₂O | solid | -979 (Calculated)[6] |

| Sodium Sulfide Pentahydrate | Na₂S·5H₂O | solid | -1842 (Calculated)[6] |

| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | solid | -3013 (Calculated)[6] |

Note: Values for hydrated species are based on calculated data presented in literature and provide a critical reference for energy storage calculations.[6]

Chapter 3: Thermal Behavior and Phase Transitions

Heating sodium sulfide hydrates causes the sequential loss of water molecules, a process known as dehydration. These transitions are not simple evaporations but are distinct phase changes, often involving dissolution in the water of hydration.

The thermal decomposition of the nonahydrate is a multi-step process. A key transition occurs at approximately 49°C, where the nonahydrate converts to the pentahydrate while simultaneously forming a sodium sulfide solution.[7] Further heating to around 83°C causes the pentahydrate to partially dissolve.[7] Complete dehydration to the anhydrous form requires significantly higher temperatures and, ideally, reduced pressure to proceed without fusion of the intermediate hydrates.[8]

The sequence of dehydration is critical for applications in thermochemical storage, as each step has an associated enthalpy of reaction that corresponds to the energy stored or released.

Caption: Dehydration pathway of sodium sulfide nonahydrate upon heating.

Chapter 4: Experimental Determination of Thermochemical Properties

The most powerful techniques for characterizing the thermochemical properties of hydrated salts are simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.

Causality in Experimental Design

When analyzing a hydrate like Na₂S·9H₂O, the experimental parameters are chosen with specific goals:

-

Inert Atmosphere: The analysis must be run under a dry, inert atmosphere (e.g., nitrogen or argon). This is critical to prevent side reactions. Sodium sulfide readily reacts with oxygen (oxidation) and carbon dioxide (carbonation), which would alter the sample mass and energy measurements, leading to erroneous results.[1][11]

-

Heating Rate: A slow, controlled heating rate (e.g., 1-10 °C/min) is used to ensure thermal equilibrium and to resolve the distinct, often overlapping, dehydration steps.[12] A fast rate could blur transitions, making data interpretation impossible.

-

Sample Preparation: The sample should be a fine powder to ensure uniform heating and gas exchange. Handling must be performed in a controlled environment (e.g., a glove box) to prevent premature hydration or dehydration from ambient moisture.

Protocol: TGA-DSC Analysis of Sodium Sulfide Hydrate

-

Instrument Preparation: Calibrate the TGA-DSC instrument for mass and temperature according to manufacturer specifications.

-

Sample Handling: In an inert atmosphere glovebox, accurately weigh 5-10 mg of the sodium sulfide hydrate sample into an aluminum or alumina crucible.

-

Loading: Quickly transfer the sealed crucible to the TGA-DSC autosampler or furnace, minimizing atmospheric exposure.

-

Method Setup:

-

Purge Gas: Set a high-purity nitrogen purge gas at a flow rate of 20-50 mL/min.[12]

-

Temperature Program:

-

Equilibrate at 25°C for 5 minutes.

-

Ramp the temperature from 25°C to 300°C at a rate of 5 °C/min. This range covers the main dehydration events.

-

-

-

Data Acquisition: Initiate the run and record the mass loss (TGA curve) and heat flow (DSC curve) simultaneously.

-

Data Analysis:

-

From the TGA curve, determine the percentage mass loss for each dehydration step. Use stoichiometry to correlate the mass loss to the number of water molecules lost.

-

From the DSC curve, identify endothermic peaks corresponding to dehydration and melting events. The area under each peak is integrated to quantify the enthalpy of the transition (ΔH).

-

Caption: Experimental workflow for TGA-DSC analysis of sodium sulfide hydrates.

Chapter 5: Stability and Safe Handling

Sodium sulfide hydrates are reactive and require careful handling. Their instability can be categorized as:

-

Chemical Instability: Exposure to air leads to oxidation to species like sodium thiosulfate and reaction with CO₂ to form sodium carbonate, releasing highly toxic hydrogen sulfide gas.[11] Contact with acids results in the rapid evolution of H₂S.[1]

-

Physical Instability: The phase transitions between hydrates can lead to mechanical stress, causing crystal beds to expand, shrink, or agglomerate, which is a major challenge in thermochemical storage applications.[7]

-

Corrosivity: As a strong alkali, sodium sulfide solutions are corrosive and can cause severe skin burns and eye damage.[13][14]

Safe Handling Procedures:

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from acids and oxidizing agents.[15] Recommended storage temperature is often between 2-8°C.[15]

-

Handling: Always handle in a well-ventilated fume hood or glovebox.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Spills: In case of a spill, avoid creating dust. Carefully sweep or scoop the solid material into a designated waste container.[13]

Chapter 6: Relevance in Research and Drug Development

While its industrial uses are well-established, the relevance of sodium sulfide to the drug development community lies in its function as a simple and direct hydrogen sulfide (H₂S) donor .[17] H₂S is a gasotransmitter, like nitric oxide (NO), involved in a vast array of physiological processes, including neuromodulation, inflammation, and cardiovascular regulation.[3][17]

Researchers use inorganic salts like Na₂S to rapidly generate H₂S in solution to study its biological effects.[18] Although this method provides a burst of H₂S that may not mimic slow, endogenous production, it is an invaluable tool for probing H₂S-mediated signaling pathways.[19] Studies have investigated the therapeutic potential of H₂S in models of cardiac ischemia, inflammation, and neurodegenerative diseases, making Na₂S a fundamental research chemical in the development of novel H₂S-based therapies.[17][20][21]

References

-

Safety Data Sheet: Sodium sulphide hydrate. (n.d.). Carl ROTH. [Link]

-

Safety Data Sheet: Sodium sulphide hydrate. (n.d.). Carl ROTH Australia. [Link]

-

De Boer, R., Haije, W. G., & Veldhuis, J. (2002). Determination of structural, thermodynamic and phase properties in the Na₂S–H₂O system for application in a chemical heat pump. ResearchGate. [Link]

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 245-248. [Link]

-

Safety Data Sheet: Sodium sulfide hydrate. (2024). Penta chemicals. [Link]

-

Testai, L., et al. (2021). H₂S Donors and Their Use in Medicinal Chemistry. Molecules, 26(18), 5496. [Link]

-

Zheng, Y., et al. (2022). Hydrogen Sulfide and Its Donors: Keys to Unlock the Chains of Nonalcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 23(19), 11899. [Link]

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. [Link]

-

Ji, X., et al. (2023). Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs. Pharmaceuticals, 16(5), 748. [Link]

-

Steiger, A. K., et al. (2018). Hydrogen sulfide donors in research and drug development. ResearchGate. [Link]

-

Bibli, S. I., & Papapetropoulos, A. (2015). Hydrogen sulfide donors in research and drug development. MedChemComm, 6(7), 1221-1234. [Link]

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Scribd. [Link]

-

Thermochemical Storage Materials Research - TGA/DSC-Hydration Studies. (n.d.). IEA SHC. [Link]

-

Sodium sulfide. (n.d.). Wikipedia. [Link]

-

Kerby, R. C., & Hughson, M. R. (1972). Thermal decomposition of hydrated sodium sulphide. Mines Branch Research Report R 262. [Link]

-

Sodium Sulfide. (n.d.). PubChem. [Link]

-

El-Hakam, S. A., & El-Nabarawy, T. (2009). A study on the dehydration of some hydrated salts. ResearchGate. [Link]

-

Sodium Sulfide Pentahydrate, Na₂S-5H₂O. (n.d.). MatWeb. [Link]

-

Thermodynamic data at 25°C for assorted inorganic substances. (n.d.). University of Missouri-St. Louis. [Link]

-

Chase, M. W. (1998). NIST-JANAF Thermochemical Tables. Journal of Physical and Chemical Reference Data, Monograph 9. [Link]

- Dehydration of sodium sulfide. (1950).

-

Sodium sulfide (Na₂S). (2024). ChemBK. [Link]

- Process for preparing crystals of anhydrous sodium sulfide. (1991).

-

Roelands, C. P. M., et al. (2015). Preparation & Characterization of Sodium Sulfide Hydrates for Application in Thermochemical Storage Systems. ResearchGate. [Link]

Sources

- 1. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 2. Sodium Sulfide Properties Uncovered: A Detailed Guide [jamgroupco.com]

- 3. Sodium Sulfide | Na2S | CID 14804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium Sulfide Pentahydrate, Na 2 S-5H 2 O [matweb.com]

- 5. janaf.nist.gov [janaf.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US2533163A - Dehydration of sodium sulfide - Google Patents [patents.google.com]

- 9. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. iea-shc.org [iea-shc.org]

- 13. carlroth.com [carlroth.com]

- 14. echemi.com [echemi.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Sodium Sulfide Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium sulfide (Na₂S), particularly in its hydrated form (typically sodium sulfide nonahydrate, Na₂S·9H₂O), is a crucial reagent in various chemical syntheses, including those relevant to pharmaceutical development.[1][2] Its utility, however, is often dictated by its solubility in non-aqueous media. This technical guide provides an in-depth analysis of the solubility of sodium sulfide hydrate in organic solvents. We will explore the underlying physicochemical principles, present quantitative solubility data, detail a robust protocol for experimental solubility determination, and discuss the implications for synthetic applications.

Introduction: The Critical Role of Solvent Selection

In organic synthesis, the solvent is not merely an inert medium but an active participant that influences reaction rates, pathways, and yields. For ionic reagents like sodium sulfide, achieving sufficient solubility in an organic phase is paramount for its role as a potent nucleophile or reducing agent.[1] Applications such as the synthesis of thiols, thioethers, and the reduction of aromatic nitro compounds (the Zinin reaction) often necessitate a non-aqueous environment to avoid side reactions or to dissolve organic substrates.[1][2] Understanding and controlling the solubility of sodium sulfide hydrate is therefore a critical first step in reaction design and optimization.

Physicochemical Principles of Dissolution

The solubility of an ionic, hydrated salt like Na₂S·9H₂O in an organic solvent is a complex interplay of several factors. The adage "like dissolves like" provides a foundational, albeit simplified, starting point.[3]

-

Polarity and Solvation: Sodium sulfide is a highly polar, ionic compound.[3] For dissolution to occur, the solvent molecules must overcome the strong ionic forces of the Na₂S crystal lattice. This is most effectively achieved by polar solvents that can solvate the Na⁺ and S²⁻ ions.[4] The partially negative end of a polar solvent molecule (e.g., the oxygen in an alcohol or amide) is attracted to the sodium cation, while the partially positive end is attracted to the sulfide anion.[4][5] Nonpolar solvents like hexane, toluene, and ether lack the necessary polarity to interact with and stabilize these ions, rendering sodium sulfide insoluble in them.[6]

-

The Role of Water of Hydration: The nonahydrate (Na₂S·9H₂O) is the most common commercial form.[2] The nine water molecules are an integral part of the crystal structure. The dissolution process is not just about solvating Na⁺ and S²⁻ ions, but also about accommodating these water molecules. The presence of this hydration shell can sometimes facilitate solubility in polar protic solvents (like alcohols) that can hydrogen bond with the water molecules. Conversely, anhydrous forms may exhibit different solubility profiles due to the higher lattice energy that must be overcome.[7]

-

Chemical Reactivity vs. True Solubility: In certain protic solvents, particularly alcohols, "dissolution" is accompanied by a chemical reaction. For instance, in methanol and ethanol, sodium sulfide reacts to form sodium alkoxides (e.g., sodium methoxide) and sodium hydrosulfide (NaHS).[6][8][9] This complicates simple solubility measurements, as the solute is transformed in situ.[6] What is measured is often the total concentration of sulfide-containing species in solution.

Quantitative Solubility Data

The solubility of sodium sulfide hydrate varies significantly across different organic solvents. The following table summarizes available quantitative data. It is crucial to note the specific hydrate form and temperature, as these greatly influence the values.

| Solvent | Formula | Temperature (°C) | Solubility (g / 100 g Solvent) | Notes |

| Methanol | CH₃OH | 20 | ~3.8 - 5.1[8][10] | Reacts to form sodium methoxide and NaHS.[6] Reported values can vary significantly. |

| Ethanol | C₂H₅OH | 20 | ~3.1[8] | Sparingly soluble.[10] Reacts to form sodium ethoxide and NaHS.[6] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | - | Good solubility | A polar aprotic solvent that effectively solvates the ions without reaction.[6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | - | Soluble[11] | A polar aprotic solvent. |

| Ether (Diethyl ether) | (C₂H₅)₂O | - | Insoluble[6][12][13][14] | Nonpolar nature prevents dissolution of the ionic salt. |

| Hexane | C₆H₁₄ | - | Insoluble[6] | Nonpolar solvent. |

| Toluene | C₇H₈ | - | Insoluble[6] | Nonpolar solvent. |

Note: Data for DMF and DMSO is often reported qualitatively as "soluble" or having "good solubility".[6][11] For NaHS·xH₂O, solubility in ethanol, DMSO, and DMF is approximately 3 mg/mL.[11]

Factors Influencing Solubility: A Deeper Dive

Several key variables must be controlled and considered when working with solutions of sodium sulfide hydrate.

-

Temperature: For most solid solutes, solubility increases with temperature.[1] This holds true for sodium sulfide in mixed aqueous-organic systems and is a key parameter for optimizing dissolution.[1]

-

Solvent Polarity: As discussed, polarity is the primary determinant. Polar aprotic solvents like DMF are often excellent choices as they possess high dielectric constants to separate ions and can solvate cations well, without the complication of reacting with the sulfide ion.[6]

-

Water Content: The presence of small amounts of water can significantly impact solubility. In some cases, adding a small amount of water to an organic solvent can increase the solubility of an inorganic salt.[1] However, this must be carefully controlled, as water can participate in undesired side reactions.

-

Purity and Hydration State: Commercial grades of sodium sulfide often contain polysulfides, which impart a yellow or reddish color and can have different solubility characteristics.[2] The exact number of water molecules in the hydrate (x in Na₂S·xH₂O) also affects the molar mass and solubility.

The logical relationship between these factors is illustrated in the diagram below.

Caption: Factors influencing sodium sulfide hydrate solubility.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for determining solubility is essential. The isothermal equilibrium method, also known as the gravimetric method, is a reliable approach.

Objective: To determine the saturation solubility of sodium sulfide nonahydrate in a given organic solvent at a specific temperature.

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O), analytical grade

-

Selected organic solvent, HPLC grade

-

Jacketed reaction vessel with temperature control (water bath or circulator)

-

Magnetic stirrer and stir bars

-

Temperature probe

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed vials for sampling

-

Analytical balance (±0.0001 g)

-

Drying oven

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation: Set the jacketed reaction vessel to the desired constant temperature (e.g., 25.0 °C). Add a known volume of the organic solvent to the vessel.

-

Saturation: Add an excess amount of sodium sulfide nonahydrate to the solvent. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration, ensuring the solution is saturated.

-

Equilibration: Seal the vessel to prevent solvent evaporation and stir the mixture vigorously. Allow the system to equilibrate for a sufficient period (typically 12-24 hours) to ensure saturation is reached. The time required should be determined empirically by taking measurements at different time points (e.g., 8, 12, 24 hours) until the measured solubility is constant.

-

Sampling: Stop the stirring and allow the undissolved solid to settle completely (e.g., for 1-2 hours).

-

Extraction: Carefully withdraw a known volume or mass of the clear supernatant liquid using a pre-heated or pre-cooled syringe (to match the experiment temperature) fitted with a syringe filter. This filtration step is critical to remove any undissolved microcrystals.

-

Mass Determination (Solution): Immediately transfer the filtered sample into a pre-weighed, airtight vial and record the total mass (M_solution).

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium sulfide hydrate (e.g., 60-70 °C). Dry to a constant weight.

-

Mass Determination (Solute): After cooling to room temperature in a desiccator, record the final mass of the vial containing the dry residue (M_residue). The mass of the solute is M_solute = M_residue - M_vial.

-

Calculation:

-

Mass of solvent: M_solvent = M_solution - M_solute

-

Solubility ( g/100 g solvent) = (M_solute / M_solvent) * 100

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Perform time-course studies to confirm equilibrium has been reached.

-

Temperature Control: Maintain a constant temperature (±0.1 °C) throughout the experiment.

-

Reproducibility: Conduct the experiment in triplicate to ensure the precision of the results.

-

Inert Atmosphere: For sensitive reactions or solvents, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.

Conclusion

While sodium sulfide hydrate is sparingly soluble or insoluble in many common organic solvents, it shows appreciable solubility in polar aprotic solvents like DMF and reacts to dissolve in lower alcohols like methanol and ethanol.[6][8][10][12] The choice of solvent is a critical decision that balances the need for sufficient solute concentration against potential reactivity with the solvent itself. For applications requiring a non-reactive medium, polar aprotic solvents are superior. For all applications, a thorough understanding of the principles outlined in this guide and rigorous experimental validation using a standardized protocol are essential for developing robust and reproducible synthetic methodologies.

References

-

Jam Group Co. Is Sodium Sulfide Soluble? Detailed Analysis.

-

Hu, G., Wang, X., Li, H., & Zhang, Y. (2012). Measurement and Correlation of Solubility of Sodium Sulfide in Water and Several Organic Solvents Plus Water. Asian Journal of Chemistry, 24(6), 2525-2527.

-

Cayman Chemical. (2022). Sodium Hydrogen Sulfide (hydrate) - Product Information.

-

Kiper, R. A. sodium sulfide nonahydrate. Chemical Database.

-

Kurzin, A. V., Evdokimov, A. N., & Pavlova, O. (2010). Solubility of Sodium Sulfide in Alcohols. Journal of Chemical & Engineering Data, 55(9), 4040-4042.

-

Rao, B. M. L., & Bullock, E. (1976). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server.

-

Capital Analytical. Sodium sulfide nonahydrate, 98+%, extra pure.

-

Thermo Fisher Scientific. Thermo Scientific™ Chemicals Sodium sulfide hydrate, technical grade.

-

Wikipedia. Sodium sulfide.

-

PubChem. Sodium Sulfide.

-

DAMON. (2024). What is the solubility of Sodium Sulfide in organic solvents?.

-

American Chemical Society Publications. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design.

-

Semantic Scholar. (2010). Solubility of Sodium Sulfide in Alcohols. Journal of Chemical & Engineering Data.

-

Chemistry LibreTexts. (2022). 15.5: Dissolving Process.

-

SlideShare. (2016). Types of solutions.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 3. What is the solubility of Sodium Sulfide in organic solvents? - Blog [m.damon-chem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Is Sodium Sulfide Soluble? Detailed Analysis [jamgroupco.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of Sodium Sulfide in Alcohols | Semantic Scholar [semanticscholar.org]

- 10. sodium sulfide nonahydrate [chemister.ru]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. capitalanalytical.com [capitalanalytical.com]

- 13. midlandsci.com [midlandsci.com]

- 14. Sodium Sulfide | Na2S | CID 14804 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Hygroscopic Nature of Anhydrous Sodium Sulfide: Mechanisms, Implications, and Handling for Research Applications

Abstract

Anhydrous sodium sulfide (Na₂S) is a powerful reducing agent and a versatile reagent in organic synthesis and materials science. However, its profound hygroscopic and deliquescent nature presents significant challenges in research and drug development settings. Uncontrolled absorption of atmospheric moisture initiates a cascade of chemical and physical changes, including hydrolysis, the release of toxic hydrogen sulfide (H₂S) gas, and the formation of various hydrates. This guide provides an in-depth analysis of the mechanisms governing the hydration of anhydrous Na₂S, explores the critical implications for experimental integrity and safety, and furnishes detailed, field-proven protocols for its proper handling, storage, and analytical characterization. The methodologies presented are designed to ensure reagent purity, stoichiometric accuracy, and personnel safety, empowering researchers to leverage the full potential of this important chemical compound.

Introduction to Anhydrous Sodium Sulfide (Na₂S)

Core Physicochemical Properties

Anhydrous sodium sulfide is an inorganic salt that typically appears as a white to yellowish crystalline solid.[1][2][3] Its utility in chemical processes, from the synthesis of rubber chemicals and sulfur dyes to its role in the Kraft process for paper pulp, stems from its strong reducing capabilities and the nucleophilicity of the sulfide ion.[4][5] In aqueous solutions, it is strongly alkaline due to extensive hydrolysis.[1][5][6] While the pure anhydrous form is odorless, its immediate reaction with atmospheric moisture releases hydrogen sulfide (H₂S), imparting a characteristic and potent "rotten egg" smell.[1][2][5]

Defining Hygroscopicity and Deliquescence

The term hygroscopic refers to a substance's ability to readily attract and absorb moisture from the surrounding environment.[2][7][8] Anhydrous Na₂S is highly hygroscopic. Deliquescence is an extreme form of hygroscopicity where a substance absorbs so much atmospheric water that it dissolves into a saturated aqueous solution.[1][9] Anhydrous sodium sulfide is described as deliquescent, meaning that in a sufficiently humid environment, the solid will spontaneously convert into a liquid.[1][6] This property is the root cause of the significant handling and storage challenges associated with the compound.

The Mechanism of Hydration

The interaction of anhydrous Na₂S with atmospheric water is not merely a physical absorption but a complex chemical transformation. This process can be understood as a multi-step event involving surface hydrolysis, gas evolution, and the formation of stable crystalline hydrates.

Surface Adsorption and Hydrolysis

Upon exposure to moist air, water molecules are first adsorbed onto the surface of the anhydrous Na₂S crystals. This initiates an immediate hydrolysis reaction. The sulfide ion (S²⁻) is a strong base and reacts with water to form sodium hydrosulfide (NaSH) and sodium hydroxide (NaOH).[5][10]

Reaction: Na₂S + H₂O ⇌ NaSH + NaOH

Simultaneously, a secondary reaction leads to the formation and release of hydrogen sulfide gas, which is responsible for the compound's notorious odor and is a primary safety concern.[4][5]

Reaction: NaSH + H₂O ⇌ H₂S (g) + NaOH

Formation of Crystalline Hydrates

As water absorption continues, the solid material begins to form stable crystalline structures incorporating water molecules. Several hydrates of sodium sulfide are known to exist, with the most common being the nonahydrate (Na₂S·9H₂O) and the pentahydrate (Na₂S·5H₂O).[1][5] Other intermediate hydrates, such as a dihydrate (Na₂S·2H₂O), have also been identified in thermal decomposition studies.[11] The transition between these hydrated states is dependent on temperature and the partial pressure of water vapor.

digraph "Hydration_Mechanism" {

graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial"];

node [style=filled, shape=box, fontname="Arial", fontcolor="#202124", penwidth=1.5];

edge [fontname="Arial", color="#5F6368", arrowhead=normal];

Anhydrous [label="Anhydrous Na₂S (Solid)", fillcolor="#F1F3F4", color="#5F6368"];

Moisture [label="Atmospheric Moisture (H₂O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hydrolysis [label="Surface Hydrolysis\n(NaSH + NaOH Formation)", fillcolor="#FBBC05"];

Gas [label="H₂S Gas Evolution\n(Toxic Hazard)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hydrates [label="Crystalline Hydrate Formation\n(Na₂S·xH₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Moisture -> Anhydrous [style=dashed, label="Adsorption"];

Anhydrous -> Hydrolysis [label="Reaction"];

Hydrolysis -> Gas;

Hydrolysis -> Hydrates [label="Further Water\nAbsorption"];

}

Figure 2: Minimized-Exposure Workflow for Handling Anhydrous Na₂S.

Analytical Characterization of Sodium Sulfide

To ensure experimental validity, the purity and water content of the sodium sulfide reagent must be verifiable. The following protocols are standard methods for characterization.

Protocol: Determination of Water Content via Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrated sodium sulfide, heating will cause the sequential loss of water molecules, resulting in distinct mass loss steps that can be correlated to the initial water content. This method is adapted from thermal decomposition studies of sodium sulfide hydrates.

Methodology:

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: In an inert atmosphere (glove box), load 5-10 mg of the sodium sulfide sample into a ceramic or platinum TGA pan.

-

Analysis Conditions:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

-

Heat the sample from ambient temperature (~25°C) to 800°C at a controlled rate of 10 °C/min.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Identify the temperature ranges of mass loss. Each step corresponds to the loss of water molecules.

-

Calculate the percentage of mass lost at each step to determine the initial degree of hydration. For example, the complete dehydration of Na₂S·9H₂O to Na₂S corresponds to a mass loss of 67.5%.

Causality: A controlled, slow heating rate is chosen to clearly resolve the different dehydration steps corresponding to various hydrates that may be present in the sample. An inert atmosphere is critical to prevent oxidation of the sulfide at elevated temperatures, which would create artifacts in the mass loss data.

Protocol: Quantifying Sulfide Content via Potentiometric Titration

Principle: This method determines the exact concentration of sulfide ions in a solution. A sulfide ion-selective electrode (ISE) is used to monitor the change in potential of a solution as a titrant (e.g., lead perchlorate or silver nitrate) is added. The endpoint of the titration, where all sulfide ions have precipitated, is identified by a sharp change in potential. This is a standard method for sulfide determination in aqueous samples.

[12][13][14]

Methodology:

-

Reagent Preparation:

-

Sulfide Anti-Oxidant Buffer (SAOB): Prepare by dissolving 80 g NaOH, 35 g ascorbic acid, and 67 g disodium EDTA in distilled water and diluting to 1 L. This buffer raises the pH to convert all sulfide species to S²⁻ and prevents oxidation.

[12] * Titrant: Prepare a standardized 0.1 M lead perchlorate or 0.1 N silver nitrate solution.

-

Sample Preparation:

-

In an inert atmosphere, accurately weigh approximately 1-2 g of the sodium sulfide sample.

-

Dissolve the sample in a known volume (e.g., 100 mL) of degassed, deionized water.

-

Titration Procedure:

-

Pipette a known aliquot (e.g., 25 mL) of the prepared sulfide solution into a beaker.

-

Add an equal volume of SAOB and stir.

[12] * Immerse the sulfide ISE and a suitable reference electrode in the solution.

-

Allow the potential reading to stabilize.

-

Add the standardized titrant in small, known increments, recording the potential after each addition.

-

Continue the titration past the endpoint, which is indicated by the largest potential change for a given volume increment.

-

Data Analysis:

-

Plot the electrode potential (mV) versus the volume of titrant added (mL).

-

Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

-

Calculate the concentration of sulfide in the original solid sample based on the volume of titrant used, its concentration, and the initial sample mass.

Trustworthiness: This protocol is self-validating because it relies on a standardized titrant and the use of SAOB, which preserves the analyte during measurement. The sharp, well-defined endpoint provided by the potentiometric method ensures a high degree of accuracy and reproducibility.

Conclusion

The hygroscopic nature of anhydrous sodium sulfide is a defining characteristic that mandates a rigorous and informed approach to its use in scientific research. By understanding the mechanisms of hydration, recognizing the profound implications for experimental integrity and safety, and implementing robust handling and characterization protocols, researchers can mitigate the associated risks. The proactive management of moisture exposure is not merely a matter of best practice but a fundamental requirement for achieving reliable, reproducible, and safe scientific outcomes when working with this valuable but challenging reagent.

References

-

Drexel University. (2013, October 23). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. Retrieved from Drexel University Environmental Health and Safety. [Link]

-

Qingdao Hisea Chem Co., Ltd. (2025, May 18). Safety Guidelines for Handling And Storing Sodium Sulfide. Retrieved from Qingdao Hisea Chem Co., Ltd. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium sulfide. PubChem Compound Database. Retrieved from [Link]

-

Winter Solved. (2025, October 11). How to Safely Handle and Utilize Sodium Hydrogen Sulfide in Industrial Applications. Retrieved from Winter Solved. [Link]

-

Junbang Chemical. (2025, December 31). What are the storage conditions for Sodium Sulfide? Retrieved from Junbang Chemical Blog. [Link]

-

ResearchGate. (n.d.). Calculated enthalpies of formation of the sodium sulphide hydrates and a comparison with literature values. Retrieved from ResearchGate. [Link]

-

AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved from AusIMM. [Link]

-

Wikipedia. (n.d.). Sodium sulfide. Retrieved from Wikipedia. [Link]

-

Inspenet. (2024, September 25). Sodium sulfide: Applications, precautions and sustainability. Retrieved from Inspenet. [Link]

-

Kerby, R. C., & Hughson, M. R. (1972). Thermal decomposition of hydrated sodium sulphide. Mines Branch Research Report R 262. Government of Canada. [Link]

-

Chemsrc. (2025, August 21). Sodium sulfide. Retrieved from Chemsrc. [Link]

-

Sciencemadness Wiki. (2023, October 24). Sodium sulfide. Retrieved from Sciencemadness. [Link]

- European Patent Office. (n.d.). Process for preparing crystals of anhydrous sodium sulfide.

-

ResearchGate. (n.d.). Results of the vapour pressure measurements on water and sodium sulphide hydrates. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium sulfide, hydrated, with not less than 30% water. PubChem Compound Database. Retrieved from [Link]

-

You-iggy. (2023, March 20). Na₂S + SO₃ + H₂O → NaHS + NaHSO₄. Retrieved from You-iggy. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. (2025, August 6). Production and purification of anhydrous sodium sulfide. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025, October 30). Preparation & Characterization of Sodium Sulfide Hydrates for Application in Thermochemical Storage Systems. Retrieved from ResearchGate. [Link]

-

Sentek. (n.d.). DETERMINATION OF SULPHIDE IN WATER. Retrieved from Sentek. [Link]

-

Quora. (2018, February 8). What are the products in hydrolysis of Na2S? Retrieved from Quora. [Link]

-

National Environmental Methods Index. (n.d.). NEMI Method Summary - D4658. Retrieved from NEMI. [Link]

-

Darling, D. (n.d.). deliquescence. The Worlds of David Darling. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Sulfide, titrimetric, iodometric. Methods for Analysis of Inorganic Substances in Water and Fluvial Sediments. [Link]

-

U.S. EPA. (1996, December). Method 9215: Potentiometric Determination of Sulfide in Aqueous Samples and Distillates with Ion-Selective Electrode. Retrieved from U.S. EPA. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Sodium Sulfide Properties Uncovered: A Detailed Guide [jamgroupco.com]

- 3. Sodium sulfide - Sciencemadness Wiki [sciencemadness.org]

- 4. Sodium Sulfide | Na2S | CID 14804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 6. Sodium sulfide | 1313-82-2 [chemicalbook.com]

- 7. junbangchemical.com [junbangchemical.com]

- 8. Sodium sulfide | CAS#:1313-82-2 | Chemsrc [chemsrc.com]

- 9. daviddarling.info [daviddarling.info]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. sentek.co.uk [sentek.co.uk]

- 13. NEMI Method Summary - D4658 [nemi.gov]

- 14. epa.gov [epa.gov]

A Comprehensive Guide to the Laboratory Synthesis of Sodium Sulfide Nonahydrate for Scientific Research

This document provides an in-depth technical guide for the synthesis, purification, and characterization of sodium sulfide nonahydrate (Na₂S·9H₂O) for laboratory use. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a reliable and safe synthesis process.

Introduction: The Role and Challenges of Sodium Sulfide in Research

Sodium sulfide is a versatile inorganic reagent with significant applications across various scientific disciplines. It serves as a potent nucleophile and a source of sulfide ions in organic synthesis, a reducing agent, and is utilized in the preparation of sulfur-containing compounds and nanomaterials. In biomedical research, it is often used as a source of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.

Commercial sodium sulfide nonahydrate often suffers from impurities, such as polysulfides, sodium thiosulfate, and sodium carbonate, which can arise from oxidation and exposure to atmospheric carbon dioxide. These impurities can significantly impact experimental outcomes, necessitating the ability to synthesize and purify high-quality Na₂S·9H₂O in the laboratory. This guide provides a robust and validated protocol to achieve this.

Chemical Principles and Synthesis Strategy

The most common and reliable laboratory-scale synthesis of sodium sulfide involves the reaction of hydrogen sulfide gas with a solution of sodium hydroxide. The reaction proceeds in two key stages:

-

Formation of Sodium Hydrosulfide (NaHS): Initially, hydrogen sulfide reacts with sodium hydroxide to form sodium hydrosulfide. H₂S + NaOH → NaHS + H₂O

-

Formation of Sodium Sulfide (Na₂S): Upon further addition of sodium hydroxide, the sodium hydrosulfide is converted to sodium sulfide. NaHS + NaOH → Na₂S + H₂O

The overall reaction is: H₂S + 2NaOH → Na₂S + 2H₂O

To ensure the complete conversion to sodium sulfide and to minimize the presence of unreacted sodium hydroxide, it is crucial to first saturate the sodium hydroxide solution with hydrogen sulfide to form sodium hydrosulfide, and then add a stoichiometric equivalent of sodium hydroxide.[1]

Detailed Experimental Protocol

This protocol outlines the synthesis of sodium sulfide nonahydrate from hydrogen sulfide and sodium hydroxide. Extreme caution must be exercised due to the high toxicity of hydrogen sulfide gas. All steps must be performed in a well-ventilated fume hood.

Materials and Equipment

| Materials | Equipment |

| Sodium hydroxide (NaOH), pellets or flakes | Three-neck round-bottom flask (500 mL) |

| Ferrous sulfide (FeS), sticks or granules | Gas inlet tube |

| Hydrochloric acid (HCl), concentrated | Dropping funnel |

| Deionized water | Gas washing bottle (scrubber) |

| Ice | Magnetic stirrer and stir bar |

| Inert gas (Nitrogen or Argon) | Heating mantle |

| Crystallizing dish | |

| Vacuum filtration apparatus | |

| Schlenk flask or similar for storage |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of sodium sulfide nonahydrate.

Step-by-Step Procedure

Part A: Generation of Hydrogen Sulfide (H₂S)

-

Apparatus Setup: Assemble the H₂S generation apparatus in a fume hood. Place ferrous sulfide (FeS) in a two-neck round-bottom flask equipped with a dropping funnel containing concentrated hydrochloric acid (HCl) and a gas outlet tube.

-

Gas Scrubbing: Connect the gas outlet to a gas washing bottle containing water to trap any HCl fumes. The outlet of the scrubber will be directed into the sodium hydroxide solution.

-

H₂S Generation: Slowly add the concentrated HCl from the dropping funnel onto the FeS. The reaction will generate H₂S gas. Control the rate of addition to maintain a steady flow of gas.[2][3]

Part B: Synthesis of Sodium Sulfide

-

Prepare NaOH Solution: In a three-neck round-bottom flask, dissolve a specific amount of NaOH in deionized water (e.g., 40 g NaOH in 150 mL H₂O) and cool the solution in an ice bath.[2][3]

-

Saturate with H₂S: Bubble the generated H₂S gas through the cold NaOH solution with constant stirring. Continue until the solution is saturated with H₂S, which is indicated by the cessation of gas absorption. At this stage, the primary species in solution is sodium hydrosulfide (NaHS).[1]

-

Conversion to Na₂S: Prepare a second solution of NaOH with the same concentration and volume as the first. Slowly add this second NaOH solution to the NaHS solution. This will convert the NaHS to Na₂S.[1]

Part C: Crystallization and Purification

-

Concentration: Gently heat the resulting sodium sulfide solution to reduce its volume. Be cautious as the solution is highly alkaline.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization of sodium sulfide nonahydrate.[4]

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.[5]

-

Drying and Storage: Dry the crystals under a stream of inert gas (nitrogen or argon) or in a vacuum desiccator. Sodium sulfide nonahydrate is deliquescent and susceptible to oxidation, so it must be stored in a tightly sealed container under an inert atmosphere.[1][6]

Purification by Recrystallization

For higher purity, the synthesized sodium sulfide nonahydrate can be recrystallized.

-

Dissolution: Dissolve the crude crystals in a minimum amount of warm deionized water.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration and dry as described previously.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized sodium sulfide nonahydrate is critical for its application in research.

| Analytical Technique | Expected Results |

| Titration | The purity of the synthesized sodium sulfide can be determined by iodometric titration. |

| FTIR Spectroscopy | The FTIR spectrum should show broad absorption bands corresponding to the O-H stretching and H-O-H bending vibrations of the water of hydration. |

| Raman Spectroscopy | Raman spectroscopy can be used to identify the presence of polysulfides, which are common impurities.[7] |

| Melting Point | The melting point of pure sodium sulfide nonahydrate is approximately 50 °C. A broad or depressed melting point indicates the presence of impurities. |

Safety, Handling, and Waste Disposal

Extreme caution is paramount when working with sodium sulfide and hydrogen sulfide.

Hazard Overview

-

Sodium Sulfide: Highly corrosive and can cause severe skin and eye burns.[8] It is toxic if ingested or inhaled. Contact with acids liberates highly toxic hydrogen sulfide gas.

-

Hydrogen Sulfide: Extremely toxic and flammable gas with a characteristic rotten egg smell at low concentrations. Olfactory fatigue can occur at higher concentrations, making it an unreliable warning signal. Inhalation can lead to respiratory paralysis and death.[9]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn. Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[8]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood.[8][9]

Handling and Storage

-

Handle sodium sulfide in a well-ventilated area, preferably within a fume hood.[6][10]

-

Store in a cool, dry, and well-ventilated area away from acids and oxidizing agents.[6]

-

Keep containers tightly sealed under an inert atmosphere to prevent oxidation and deliquescence.[6]

Spill and Emergency Procedures

-

Spills: In case of a spill, evacuate the area. For solid spills, cover with an inert absorbent material like sand or vermiculite and collect into a sealed container for disposal.[6][10] Do not use water on a spill, as it can generate H₂S gas.[6]

-

Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek immediate medical attention.

Waste Disposal

-

All waste containing sodium sulfide or its solutions must be treated as hazardous waste.[8]

-

Collect all waste in properly labeled, sealed containers for disposal by a certified hazardous waste management service.[8]

-

Never dispose of sodium sulfide waste down the drain.[8]

Troubleshooting

| Problem | Potential Cause | Solution |

| Low yield of crystals | Incomplete reaction; insufficient concentration of the solution. | Ensure saturation with H₂S and stoichiometric addition of NaOH. Concentrate the solution further before cooling. |

| Yellow or discolored crystals | Presence of polysulfides due to oxidation. | Minimize exposure to air during synthesis and storage. Purify by recrystallization.[5] |

| Product is a viscous liquid or fails to crystallize | Formation of lower hydrates or presence of excess NaOH. | Ensure slow cooling for proper crystal growth. Recrystallization may be necessary. |

| Strong H₂S odor from the final product | Presence of residual NaHS. | Ensure the second addition of NaOH is stoichiometric. |

Conclusion

The laboratory synthesis of sodium sulfide nonahydrate, while requiring stringent safety precautions, is a valuable procedure for researchers who need a high-purity source of sulfide ions. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented in this guide, scientists can confidently prepare and utilize this important reagent in their research endeavors.

References

-

Drexel University. (2013, October 23). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. [Link]

-

PrepChem.com. Preparation of sodium sulfide. [Link]

-

Qingdao Hisea Chem Co., Ltd. (2025, May 18). Safety Guidelines for Handling And Storing Sodium Sulfide. [Link]

-

ResearchGate. Recrystallization of Na 2 S.5H 2 O. Left: melting/dissolving of feed material; right: yellow mother liquor with white crystals. [Link]

-

Pulisi Chemical. (2025, September 22). China How to handle sodium sulfide in laboratory environment? factory and manufacturers. [Link]

-

YouTube. (2022, October 25). How to Make Sodium Sulfide Nonahydrate #chemistry #sulfur #homelab #chemistrylover. [Link]

-

Reddit. (2021, April 6). Sodium Sulfide Nonahydrate purification? : r/Chempros. [Link]

-

AusIMM. Sodium Hydrosulfide Handbook. [Link]

-

Purdue University. Hydrogen sulfide. [Link]

- U.S. Patent No. US5071632A. (1991). Process for preparing crystals of anhydrous sodium sulfide.

- U.S. Patent No. US4908043A. (1990). Method of producing crystals of anhydrous sodium sulfide.

-

SpectraBase. Sodium sulfide nonahydrate. [Link]

-

ResearchGate. (2015, October 30). Preparation & Characterization of Sodium Sulfide Hydrates for Application in Thermochemical Storage Systems. [Link]

-

ResearchGate. (2016, June 16). Why is Na2S·9H2O black?. [Link]

-

YouTube. (2016, December 20). Hydrogen sulfide and sodium hydrogen sulfide synthesis. [Link]

-

Sciencemadness Discussion Board. (2019, July 15). Strange behaviour of Na2S in a water solution. [Link]

-

Liu Research Group. (2021, July 29). Synthesis of model sodium sulfide films. [Link]

-

PubMed. Raman Spectroscopy Study of the Reaction between Sodium Sulfide or Disulfide and Sulfur: Identity of the Species Formed in Solid and Liquid Phases. [Link]

-

ResearchGate. FTIR spectra of (a) sodium sulfide and (b) ammonium sulfide. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]

- 7. Raman Spectroscopy Study of the Reaction between Sodium Sulfide or Disulfide and Sulfur: Identity of the Species Formed in Solid and Liquid Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drexel.edu [drexel.edu]

- 9. purdue.edu [purdue.edu]

- 10. China How to handle sodium sulfide in laboratory environment? factory and manufacturers | Pulisi [pulisichem.com]

Enthalpy of formation for sodium sulfide hydrates

An In-depth Technical Guide to the Enthalpy of Formation of Sodium Sulfide Hydrates

Authored by: A Senior Application Scientist

Introduction: The Significance of Sodium Sulfide Hydrates in Thermochemical Applications

Sodium sulfide (Na₂S) is a hygroscopic salt that exists in an anhydrous form and as several distinct hydrates, most notably sodium sulfide nonahydrate (Na₂S·9H₂O) and pentahydrate (Na₂S·5H₂O).[1] While utilized in various industrial processes, including the Kraft process for paper manufacturing and as an oxygen scavenger in water treatment, its hydrated forms have garnered significant interest from the research community for their potential in thermochemical heat storage (TCS).[2][3]

The principle of TCS relies on reversible chemical reactions, such as the dehydration and hydration of a salt. Energy from a source like solar thermal collectors can be used to drive the endothermic dehydration of a salt hydrate, storing the energy within the chemical bonds of the resulting anhydrous or lower-hydrated salt. When heat is needed, the exothermic hydration reaction is initiated by reintroducing water vapor, releasing the stored energy.[4] The high energy density of sodium sulfide hydrates makes them a promising candidate for compact, long-term thermal energy storage systems.[2][5]

A fundamental thermodynamic property governing the feasibility and efficiency of such systems is the standard enthalpy of formation (ΔH°f) . This value quantifies the heat change when one mole of a compound is formed from its constituent elements in their standard states. For salt hydrates, this property is crucial for calculating the enthalpy of the dehydration/hydration reaction, which directly corresponds to the material's energy storage capacity.[5] This guide provides a comprehensive overview of the established thermochemical data for sodium sulfide hydrates, the theoretical principles underpinning their measurement, and a detailed experimental protocol for their determination using solution calorimetry.

Theoretical Framework: Applying Hess's Law to Hydrate Formation

Directly measuring the enthalpy of formation of a salt hydrate from its elements (solid sodium, solid sulfur, and hydrogen and oxygen gas) is experimentally impractical. Instead, the enthalpy of formation is determined indirectly by applying Hess's Law. This fundamental principle of thermochemistry states that the total enthalpy change for a reaction is independent of the pathway taken.

We can construct a thermochemical cycle that relates the enthalpy of formation of the hydrated salt (ΔH°f, hydrate) to the known enthalpy of formation of the anhydrous salt (ΔH°f, anhydrous) and the experimentally accessible enthalpies of solution (ΔH°soln) for both species.

The cycle involves two pathways to the same final state (a dilute aqueous solution of Na₂S):

-

Formation of the hydrated salt from its elements, followed by its dissolution in water.

-

Formation of the anhydrous salt and water from their elements, followed by their dissolution.

By equating the enthalpy changes of these two pathways, we can derive the enthalpy of formation for the hydrate.

Caption: Thermochemical cycle for determining the enthalpy of formation of a hydrate.

From this cycle, the core equation is derived: ΔH°f (hydrate) = ΔH°f (anhydrous) + n · ΔH°f (H₂O, l) + ΔH°soln (anhydrous) - ΔH°soln (hydrate)

Where:

-

n is the number of moles of water of hydration.

-

ΔH°f (H₂O, l) is the standard enthalpy of formation of liquid water (-285.83 kJ/mol).

This relationship is the cornerstone of the experimental work, as it allows the calculation of the desired formation enthalpy from values that can be precisely measured in a laboratory setting.

Authoritative Thermochemical Data

The standard enthalpy of formation is a critical piece of data for any thermochemical analysis. The values for anhydrous sodium sulfide and its primary hydrates are established through meticulous calorimetric measurements and are compiled in thermochemical databases.

| Compound | Formula | State | ΔH°f at 298.15 K (kJ/mol) | Source |

| Sodium Sulfide (Anhydrous) | Na₂S | crystalline | -366.1 | NIST-JANAF[6] |

| Sodium Sulfide Pentahydrate | Na₂S·5H₂O | crystalline | -1828.8 | Calculated[4] |

| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | crystalline | -3013.3 | Calculated[4] |

*Note: Values for hydrates are often derived from experimental data and thermochemical cycles as described above. Small variations may exist between different literature sources based on experimental conditions and calculation methods.

Experimental Determination via Solution Calorimetry

Solution calorimetry is the primary experimental technique for measuring the enthalpy of solution (ΔH°soln), which is the heat absorbed or released when a substance dissolves in a solvent.[7] This section provides a detailed, self-validating protocol for determining the enthalpy of formation for a sodium sulfide hydrate.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Calorimeter: For instructional purposes or preliminary studies, a simple "coffee-cup" calorimeter (two nested polystyrene cups) is effective due to its low cost and good insulation.[7][8] For research-grade data, a more sophisticated instrument like an isoperibol or isothermal calorimeter is required to minimize heat loss to the surroundings and achieve higher precision.

-

Solvent Volume and Salt Mass: The amount of water must be sufficient to completely dissolve the salt and to ensure the final solution is dilute enough that the enthalpy of solution is not significantly concentration-dependent. The mass of the salt should be chosen to produce a measurable temperature change (typically 2-10 °C) without exceeding the calorimeter's heat capacity.

-

Stirring: Continuous and gentle stirring is crucial to ensure the salt dissolves quickly and the temperature is uniform throughout the solution.[8] Vigorous stirring should be avoided as it can introduce significant heat from mechanical friction.

-

Safety Imperative - Handling Sodium Sulfide: Sodium sulfide is strongly alkaline and its solutions are corrosive.[4] Crucially, in the presence of moisture or acids, it hydrolyzes to form highly toxic hydrogen sulfide (H₂S) gas, recognizable by its "rotten egg" smell.[1][5] Therefore, all handling of sodium sulfide and its solutions must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Trustworthiness: A Self-Validating Protocol

This protocol is designed as a self-validating system. It begins with the calibration of the calorimeter to determine its heat capacity (Ccal), a critical parameter that accounts for any heat absorbed by the apparatus itself.

Caption: Experimental workflow for calorimetric determination of ΔH°f.

Step-by-Step Methodology

Part A: Calibration of the Calorimeter

-

Setup: Assemble the calorimeter. Place a known volume (e.g., 100.0 mL) of deionized water into it. Seal the lid and insert a calibrated thermometer or temperature probe.

-

Equilibration: Allow the system to reach thermal equilibrium while stirring gently. Record the stable initial temperature (T_initial) for several minutes.

-

Heating: Add a known amount of heat. This can be done by adding a known mass of hot water at a known temperature or, more accurately, by using an electrical immersion heater for a specific time with known power input (Heat = V · I · t).

-

Measurement: Record the temperature rise until a new stable maximum temperature (T_final) is reached.

-

Calculation: The heat absorbed by the water is q_water = m_water · c_water · (T_final - T_initial). The total heat added is q_total. The heat absorbed by the calorimeter is q_cal = q_total - q_water. The heat capacity of the calorimeter is C_cal = q_cal / (T_final - T_initial). Repeat for consistency.

Part B: Enthalpy of Solution for Anhydrous Na₂S

-

Preparation: Add a precise volume (e.g., 100.0 mL) of deionized water to the dry, clean calorimeter. Allow it to equilibrate and record the initial temperature (T_initial).

-

Weighing: Accurately weigh a specific amount (e.g., 2-4 g) of anhydrous Na₂S in a dry weighing boat.

-

Dissolution: Quickly and carefully add the weighed Na₂S to the water. Immediately replace the lid and begin stirring.

-

Data Logging: Record the temperature at regular intervals (e.g., every 15 seconds) until a stable maximum or minimum temperature (T_final) is reached and the temperature begins to return to ambient.[7]

-

Calculation:

-

Total mass of the solution: m_soln = m_water + m_Na2S.

-

Temperature change: ΔT = T_final - T_initial.

-

Heat absorbed or released by the solution: q_soln = m_soln · c_soln · ΔT. (Assume the specific heat of the solution, c_soln, is approximately that of water, 4.184 J/g·°C, for dilute solutions).

-

Heat absorbed or released by the calorimeter: q_cal = C_cal · ΔT.

-

Total heat of reaction: q_rxn = -(q_soln + q_cal).

-

Molar enthalpy of solution: ΔH°soln = q_rxn / moles_Na2S.

-

Part C: Enthalpy of Solution for Sodium Sulfide Hydrate (e.g., Na₂S·9H₂O)

-

Repeat steps B1-B5 using the hydrated salt (e.g., Na₂S·9H₂O). Be sure to use a molar equivalent amount of the hydrate to achieve a comparable concentration, or adjust the mass to get a similar temperature change.

Part D: Calculation of the Enthalpy of Formation

-

Using the experimentally determined values for ΔH°soln (anhydrous) and ΔH°soln (hydrate), and the authoritative values for ΔH°f (anhydrous) and ΔH°f (H₂O, l), apply the Hess's Law equation derived in Section 2 to calculate the ΔH°f (hydrate).

Hydrate Stability and Phase Transitions

The various hydrates of sodium sulfide are stable under different temperature and water vapor pressure conditions. The phase diagram for the Na₂S-H₂O system illustrates these relationships.[9] For instance, the nonahydrate is stable at lower temperatures, while the pentahydrate exists at higher temperatures.[2] The thermal decomposition of Na₂S·9H₂O upon heating proceeds through several intermediate hydrates before forming the anhydrous salt. Understanding these transitions is critical for designing TCS systems that operate within the stable phase regions to prevent unwanted melting or decomposition.[2]

Caption: Conceptual dehydration pathway for sodium sulfide hydrates.

Conclusion

The enthalpy of formation of sodium sulfide hydrates is a cornerstone thermodynamic parameter essential for the research and development of advanced thermal energy storage systems. Authoritative data, primarily derived from calorimetric measurements and the application of Hess's Law, provides the foundation for evaluating the energy storage capacity of these materials. The detailed experimental protocol outlined in this guide offers a robust and self-validating framework for researchers to accurately determine these values. By combining theoretical understanding with meticulous experimental practice, the scientific community can continue to advance the viability of sodium sulfide hydrates as a high-density medium for a sustainable energy future.

References

-

Title: NIST-JANAF Thermochemical Tables Source: National Institute of Standards and Technology URL: [Link]

-

Title: Phase diagram of Na2S and water after[5]. Source: ResearchGate URL: [Link]

-

Title: Heat of Solution of a Salt Source: LaGuardia Community College URL: [Link]

-

Title: Investigation 1: Calorimetry Source: AWS URL: [Link]

-

Title: Calculated enthalpies of formation of the sodium sulphide hydrates and a comparison with literature values. Source: ResearchGate URL: [Link]

-

Title: Hygroscopic salts and water are a class of promising working pairs for heat transformation applications... Source: ResearchGate URL: [Link]

-

Title: Preparation & Characterization of Sodium Sulfide Hydrates for Application in Thermochemical Storage Systems Source: ResearchGate URL: [Link]

-

Title: The thermal decomposition of hydrated sodium sulphide Source: Government of Canada Publications URL: [Link]

-

Title: 5.1: Calorimetry/Thermochemistry Lab Procedure Source: Chemistry LibreTexts URL: [Link]

-

Title: A review on the properties of salt hydrates for thermochemical storage Source: ResearchGate URL: [Link]

-

Title: Sodium sulfide Source: Wikipedia URL: [Link]

-

Title: Experimental Optimization and Modeling of Sodium Sulfide Production from H2S-Rich Off-Gas via Response Surface Methodology and A Source: ResearchGate URL: [Link]

Sources

- 1. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. janaf.nist.gov [janaf.nist.gov]

- 7. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 8. laguardia.edu [laguardia.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phase Transitions of Sodium Sulfide Hydrates

Abstract

Sodium sulfide hydrates (Na₂S·nH₂O) are of significant scientific and industrial interest, particularly for their potential in thermochemical energy storage applications. Their ability to undergo reversible hydration and dehydration cycles allows for the storage and release of thermal energy. A thorough understanding of the phase transitions between different hydrate forms is paramount for optimizing their performance and ensuring the stability of energy storage systems. This technical guide provides a comprehensive overview of the phase transitions of sodium sulfide hydrates, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental thermodynamics, kinetics, and structural changes that govern these transitions, and present detailed experimental protocols for their characterization.

Introduction: The Significance of Sodium Sulfide Hydrates

Sodium sulfide is a chemical compound with the formula Na₂S. In its anhydrous form, it is a yellow to brick-red crystalline solid. However, it is most commonly encountered in its hydrated forms, where water molecules are incorporated into the crystal lattice. The most common and well-studied hydrates are sodium sulfide nonahydrate (Na₂S·9H₂O) and sodium sulfide pentahydrate (Na₂S·5H₂O).[1] Other reported hydrate forms include the dihydrate (Na₂S·2H₂O), and hemihydrate.[2]

The primary allure of sodium sulfide hydrates lies in their high energy storage density, making them a promising material for thermal energy storage (TES) systems.[3] These systems operate on the principle of storing heat in the form of chemical potential energy through an endothermic dehydration reaction and releasing it via an exothermic hydration reaction. The choice of a suitable salt hydrate for TES applications depends on several factors, including its transition temperature, enthalpy of hydration/dehydration, cycling stability, and cost. Sodium sulfide hydrates exhibit a large energy density, with the transition from the pentahydrate to the hemihydrate offering a significant energy storage capacity of 2.66 GJ/m³.[3]

Beyond energy storage, understanding the phase behavior of hydrates is crucial in various fields. In the pharmaceutical industry, the hydration state of active pharmaceutical ingredients can significantly impact their stability, solubility, and bioavailability. For drug development professionals, a deep understanding of hydrate phase transitions is essential for formulation design and ensuring product quality.

This guide will provide a detailed exploration of the phase transitions of sodium sulfide hydrates, focusing on the scientific principles and experimental methodologies required for their comprehensive characterization.

The Landscape of Sodium Sulfide Hydrates: Crystalline Forms and Their Interconversion

The phase behavior of the sodium sulfide-water system is complex, with multiple stable hydrate phases existing under different conditions of temperature and water vapor pressure. A fundamental understanding of these phases and their transitions is the cornerstone of harnessing their potential.

Key Hydrate Phases

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O): This is a common, commercially available form of sodium sulfide. It is a colorless, crystalline solid that is highly soluble in water.[1]

-

Sodium Sulfide Pentahydrate (Na₂S·5H₂O): This hydrate contains five water molecules per formula unit of sodium sulfide. It is a key intermediate in the dehydration of the nonahydrate.[1]

-

Lower Hydrates (Dihydrate, Hemihydrate): Further dehydration of the pentahydrate leads to the formation of lower hydrates, such as the dihydrate (Na₂S·2H₂O) and hemihydrate. The existence of a stable dihydrate phase has been experimentally proven.[2] The hemihydrate is often considered in the context of the final stage of dehydration before reaching the anhydrous state in thermal energy storage applications.[3]

-

Anhydrous Sodium Sulfide (Na₂S): The water-free form of sodium sulfide. It can be obtained by the complete dehydration of its hydrates.[1]

The Na₂S-H₂O Phase Diagram